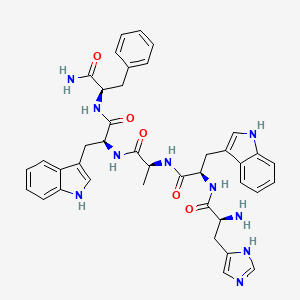
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a quinolinone core structure with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For example, a chloroquinolinone derivative can react with 2-methylpiperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the quinolinone core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Piperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methyl group on the piperazine ring.
6-(2-Ethylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the 2-methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
88463-82-5 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
6-(2-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19N3O2/c1-10-9-16-6-7-18(10)15(20)12-2-4-13-11(8-12)3-5-14(19)17-13/h2,4,8,10,16H,3,5-7,9H2,1H3,(H,17,19) |
InChI-Schlüssel |
DCCYKCBCKNDGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)


![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
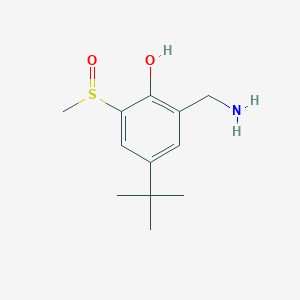
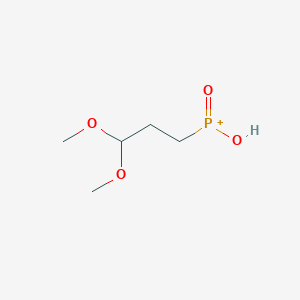
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
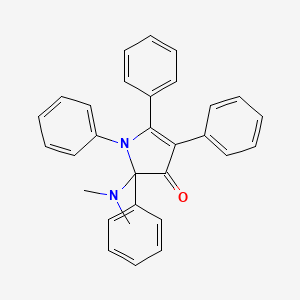
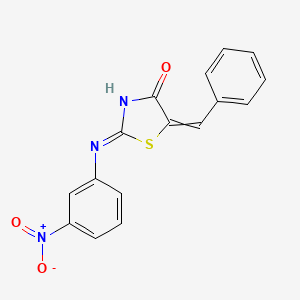
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

